molecular formula C24H22N4O5 B2523965 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 921828-27-5

2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No. B2523965
CAS RN: 921828-27-5
M. Wt: 446.463
InChI Key: DXVDKMNQLDYEQN-UHFFFAOYSA-N
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Description

The compound “2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide” is a derivative of 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine . It is a part of the 4-quinazoline group, which is known for its hypnotic and anticonvulsive properties .


Synthesis Analysis

The synthesis of similar compounds has been achieved by the reaction of 2-amino-nicotinonitriles with carbonyls, catalyzed by DBU under microwave irradiation . This method is efficient and environmentally friendly, as it can be performed in water and the DBU-H2O system can be recycled multiple times without loss of activity .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring, which is substituted in the quinazoline molecule . The structure-activity relationship (SAR) study led to the identification of potent inhibitors .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the condensation of 2-acetaminonicotinic acid and a primary amine or the reaction of 2-aminonicotinic acid with acetic acid and a primary amine .

Scientific Research Applications

Heterocyclic Derivatives and Structural Analysis

  • The formation and structure of heterocyclic derivatives similar to the given compound have been analyzed, contributing to the understanding of complex chemical structures and their potential applications (Banfield, Fallon, & Gatehouse, 1987).

Antimicrobial Activity

  • Compounds with structural similarities have been synthesized and evaluated for their antibacterial and antifungal activities, highlighting potential uses in combating microbial infections (Nunna et al., 2014); (Bondock et al., 2008).

Aldose Reductase Inhibition

  • Analogous compounds have been studied for their inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications, suggesting potential therapeutic applications (Ogawva et al., 1993).

Antitumor Activities

  • Some derivatives have been synthesized and tested for selective anti-tumor activities, indicating possible roles in cancer treatment (Xiong Jing, 2011).

Inhibitory Activity Against HIV-1 Protease

  • Derivatives have shown potent enzyme inhibitory and antiviral activity against HIV-1, with low cytotoxicity, suggesting potential as HIV-1 protease inhibitors (Zhu et al., 2019).

Crystal Structural Analysis

  • The crystal structures of compounds with similar configurations have been determined, providing insights into their molecular configurations and interactions (Subasri et al., 2017).

Inhibitors of Dihydrofolate Reductases

  • Novel compounds have been synthesized as potential inhibitors of dihydrofolate reductases, enzymes important in cellular metabolism, indicating potential pharmaceutical applications (Gangjee et al., 1995).

properties

IUPAC Name

2-(3-benzyl-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O5/c1-32-19-11-10-17(13-20(19)33-2)26-21(29)15-27-18-9-6-12-25-22(18)23(30)28(24(27)31)14-16-7-4-3-5-8-16/h3-13H,14-15H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVDKMNQLDYEQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)N=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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